molecular formula C11H17NO B2972008 (2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 2248184-12-3

(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No. B2972008
CAS RN: 2248184-12-3
M. Wt: 179.263
InChI Key: TXMHVHCVHTWLEZ-VIFPVBQESA-N
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Description

(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine, also known as 3-MeO-2'-oxo-PCM or Methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1999 by a team of researchers at the University of Bristol, UK. Methoxetamine has gained popularity in recent years as a recreational drug due to its dissociative and hallucinogenic effects. However,

Mechanism of Action

Methoxetamine acts as an NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. This leads to a dissociative state, where the user feels detached from their surroundings and experiences hallucinations.
Biochemical and Physiological Effects
Methoxetamine has been shown to affect various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression at high doses.

Advantages and Limitations for Lab Experiments

Methoxetamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral tests in animals. However, one limitation is that it has a short half-life, which means that its effects may not last long enough for some experiments.

Future Directions

There are several potential future directions for research on Methoxetamine. One area of interest is its potential use in treating depression and other mood disorders. Another area of interest is its potential use as a neuroprotective agent in cases of traumatic brain injury or stroke. Additionally, more research is needed to fully understand the long-term effects of Methoxetamine on the brain and body.
Conclusion
In conclusion, Methoxetamine is a dissociative anesthetic drug that has gained popularity as a recreational drug in recent years. However, it also has potential scientific research applications, including as a treatment for depression and as a neuroprotective agent. Further research is needed to fully understand its effects and potential uses.

Synthesis Methods

Methoxetamine can be synthesized in a laboratory setting using various methods. One common method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This is then reacted with 2-amino-2-methylpropan-1-ol to form Methoxetamine.

Scientific Research Applications

Methoxetamine has been studied for its potential use in treating various medical conditions. One study found that Methoxetamine may have antidepressant effects, as it increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus of rats. Another study found that Methoxetamine may have neuroprotective effects, as it reduced brain damage in rats with traumatic brain injury.

properties

IUPAC Name

(2S)-3-(3-methoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-5,7,9H,6,8,12H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMHVHCVHTWLEZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine

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